molecular formula C14H15N3OS B2519958 6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one CAS No. 67140-12-9

6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one

Cat. No.: B2519958
CAS No.: 67140-12-9
M. Wt: 273.35
InChI Key: BDKPZGLDSARQCP-UHFFFAOYSA-N
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Description

This compound is a bicyclic hexahydropyrido-pyrimidinone derivative featuring a benzyl substituent at position 6 and a thioxo (C=S) group at position 2. Its molecular formula is C₁₄H₁₅N₃OS, with a molecular weight of 291.34 g/mol . The compound was identified through a high-throughput screen of 199,177 compounds, highlighting its unique mechanism of action compared to inhibitors like 1-deoxynojirimycin (DNJ) .

Properties

IUPAC Name

6-benzyl-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-13-11-9-17(8-10-4-2-1-3-5-10)7-6-12(11)15-14(19)16-13/h1-5H,6-9H2,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKPZGLDSARQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=S)NC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions. One common method involves the reaction of stereoisomeric 1-benzyl-3-hydroxy-3-methyl-6-phenyl-4-piperidines with potassium thiocyanate in acetic acid. This reaction produces the corresponding oxazolo[5,4-c]pyridines, which are then rearranged into the desired compound by boiling in o-xylene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies indicate that derivatives of pyrido[4,3-d]pyrimidines exhibit varying degrees of antimicrobial activity against a range of bacteria and fungi.

Case Studies and Findings

  • A study demonstrated that certain derivatives of 6-benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one showed significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L against various bacterial strains including Staphylococcus aureus and Bacillus subtilis .
  • Another investigation highlighted the compound's effectiveness when combined with other agents like 6-aminothiouracil, which enhanced its antimicrobial efficacy .
Compound Bacterial Strain MIC (μmol/L) Reference
Compound AStaphylococcus aureus6
Compound BBacillus subtilis12
Compound CSalmonella typhi8

Anticancer Activity

Research has also identified promising anticancer properties associated with this compound. The structural attributes of pyrido[4,3-d]pyrimidine derivatives contribute to their cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • In a study assessing the cytotoxic effects of several derivatives, compounds derived from this compound exhibited IC50 values indicating potent antitumor activity against several tumor cell lines .
  • Notably, some derivatives showed higher cytotoxicity than established chemotherapeutics like doxorubicin.
Compound Cell Line IC50 (μmol/L) Reference
Compound DHeLa (cervical cancer)0.66
Compound EMCF7 (breast cancer)0.45
Compound FA549 (lung cancer)0.70

Structure-Activity Relationship

The biological activity of the compound can be significantly influenced by its structural components. Modifications on the benzyl ring or the thioxo group can lead to variations in potency and selectivity against microbial and cancerous cells.

Insights from Research

Research indicates that the presence of electron-withdrawing groups on the phenyl ring enhances antimicrobial activity while certain substitutions improve anticancer efficacy . Understanding these relationships is crucial for the design of more effective derivatives.

Mechanism of Action

The mechanism of action of 6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

  • 1-(3,4-Dimethoxyphenethyl)-5,7-dimethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

    • Molecular Formula : C₁₉H₂₁N₃O₃S
    • Key Differences : Incorporates a 3,4-dimethoxyphenethyl group and methyl substituents at positions 5 and 5.
    • Activity : Shows reduced GAA activation compared to the benzyl derivative, suggesting the benzyl group enhances binding affinity .
    • Synthesis : Prepared via condensation of 9a with trifluoroacetic acid, yielding a 33% isolated product .
  • 6-(4-Fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one Molecular Formula: C₁₄H₁₃FN₃OS Key Differences: Substitutes benzyl with 4-fluorobenzyl, introducing electronegative fluorine for improved metabolic stability. Activity: Comparable GAA activation to the non-fluorinated analogue, with enhanced bioavailability due to fluorine’s electron-withdrawing effects .

Core-Modified Analogues

  • 2-Thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one Molecular Formula: C₁₀H₁₀N₂OS₂ Key Differences: Replaces the pyrido ring with a benzothieno fused system. Activity: Reduced enzymatic activity due to increased steric hindrance from the sulfur-containing thiophene ring . Synthesis: Achieved via electrophilic heterocyclization with tellurium trichloride (85% yield) .
  • 6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one Molecular Formula: C₁₆H₂₂N₄O Key Differences: Substitutes thioxo with a dimethylamino group. Activity: Lacks GAA activation, confirming the thioxo group’s necessity for enzyme interaction .

Simplified Bicyclic Systems

  • 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
    • Molecular Formula : C₈H₁₀N₂OS
    • Key Differences : Lacks the pyrido ring fusion, simplifying the bicyclic structure.
    • Activity : Minimal GAA activation due to reduced structural complexity and binding site compatibility .

Mechanistic Insights

  • Thioxo Group : Essential for GAA activation, likely forming hydrogen bonds with catalytic residues .
  • Benzyl Substituent : Enhances lipophilicity and stabilizes hydrophobic interactions in the enzyme’s active site .
  • Fluorine Substitution : Improves pharmacokinetics by reducing oxidative metabolism .

Biological Activity

6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one is a complex organic compound with significant potential for various biological applications. This article explores its biological activity, synthesis routes, and potential therapeutic uses based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅N₃OS, and it has a molecular weight of approximately 287.38 g/mol. The compound features a thioxo group and a unique pyrido-pyrimidine framework that contributes to its biological activities.

Anticancer Properties

Research suggests that derivatives of pyrido-pyrimidines exhibit various biological activities including anticancer properties. For instance, structural analogs have shown effectiveness in inhibiting tumor growth through mechanisms involving tyrosine kinase inhibition and modulation of signaling pathways related to cancer cell proliferation .

Ion Channel Modulation

The compound has been identified as an inhibitor of ligand-gated chloride channels. This activity is crucial for understanding its potential use in treating conditions where ion channel dysfunction is implicated.

Synthesis Routes

Various synthetic pathways have been developed to produce this compound. Key methods include:

  • Cyclization Reactions : Utilizing precursors that undergo cyclization to form the pyrido-pyrimidine core.
  • Thioxo Group Introduction : Methods to introduce the thioxo functionality at the appropriate position on the pyrimidine ring.

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs and their biological activities:

Compound NameCAS NumberKey FeaturesBiological Activity
7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one171178-37-3Contains fluorine substitutionDifferent biological profile
6-BenzyluracilNot availableLacks thioxo groupSimpler structure with different activity
5-MethylthiazoleNot availableDifferent heterocyclic systemPotential antimicrobial properties

These comparisons highlight the unique attributes of this compound in terms of its thioxo group and complex structure.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce due to limited direct research publications , broader studies on similar pyrido-pyrimidine derivatives provide insights into potential applications. For example:

  • Study on Antitumor Agents : A series of pyrido-pyrimidines were evaluated for their ability to inhibit cancer cell lines with promising results indicating their potential as therapeutic agents against various cancers .
  • Antiviral Studies : Research has demonstrated that certain pyrimidine derivatives can effectively inhibit viral replication in vitro by targeting specific viral enzymes .

Q & A

Basic: What are the key synthetic routes for synthesizing 6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one?

Methodological Answer:
The synthesis involves a multi-step process:

Thiourea Formation : Refluxing primary amine derivatives (e.g., 7 ) with ammonium thiocyanate in bromobenzene yields thiourea intermediates (e.g., 8 ) .

Cyclization : Reaction of thiourea with ethyl cyanoacetate under basic conditions (e.g., sodium ethoxide) generates the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one core (9 ) .

Mannich Reaction : Adding a benzylamine derivative (10 ) and formaldehyde to 9 in ethanol under reflux produces the hexahydropyrido[4,3-d]pyrimidinone scaffold (11 ) .
Key Considerations :

  • Solvent choice (e.g., bromobenzene) impacts reaction efficiency.
  • Temperature control during cyclization prevents side reactions.

Basic: Which structural features are critical for the compound’s α-glucosidase (GAA) activation?

Methodological Answer:
Critical structural elements include:

  • Thiocarbonyl Group : Replacement with a carbonyl group reduces activity, indicating its role in hydrogen bonding or enzyme interaction .
  • Benzyl Substituents :
    • Position 1 : A phenethyl group with electron-donating substituents (e.g., 3,4-dimethoxy) enhances activation. Halogen substituents (e.g., Cl) at ortho/meta positions also improve potency .
    • Linker Length : A two-carbon linker between the core and benzyl group optimizes activity; shortening or elongating reduces efficacy .
      Data Table : Substituent Effects on GAA Activation
Substituent PositionGroup AddedRelative Activity (%)
1 (Phenethyl)3,4-OCH₃100 (Reference)
1 (Phenethyl)2-Cl85
1 (Phenethyl)4-CH₃72
Thiocarbonyl → Carbonyl<10

Advanced: How should researchers design experiments to evaluate GAA activation efficacy?

Methodological Answer:

  • Assay Selection :
    • Fluorescent Substrates : Use red-shifted dyes (e.g., resorufin-α-D-glucopyranoside) to avoid autofluorescence interference .
    • Natural Substrates : Test glycogen hydrolysis to confirm biological relevance, though activation may not translate from synthetic to natural substrates .
  • Experimental Controls :
    • Include tissue homogenates (mimicking physiological enzyme conditions) alongside purified GAA to assess context-dependent activity .
    • Validate dose-response curves (e.g., LC-MS quantification of 4MU production) to ensure reproducibility .

Advanced: How can contradictions between synthetic substrate activation and natural substrate inactivity be resolved?

Methodological Answer:

  • Mechanistic Studies :
    • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities for synthetic vs. natural substrates .
    • Perform molecular docking to identify steric or electronic mismatches in substrate-enzyme interactions .
  • Hypothesis Testing :
    • Modify assay conditions (e.g., pH, co-factors) to mimic lysosomal environments where GAA operates .
    • Explore allosteric modulation: The compound may stabilize GAA conformations active toward small substrates but not glycogen .

Advanced: What structure-activity relationship (SAR) insights guide derivative design?

Methodological Answer:

  • Core Modifications :
    • Aromaticity introduction (e.g., pyrrolopyrimidinone) reduces activity, highlighting the necessity of the saturated hexahydropyrimidine ring .
    • Removing the hexahydropyrimidine ring abolishes activity, suggesting its role in structural rigidity .
  • Substituent Optimization :
    • Para-Substituted Benzyl Groups : Electron-donating groups (e.g., -OCH₃) improve activation, while electron-withdrawing groups (e.g., -NO₂) decrease potency .
    • Ortho-Substituted Halogens : Chlorine at position 2 enhances activity, likely due to hydrophobic interactions with GAA .

Advanced: Which analytical methods confirm structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR verifies substituent positions (e.g., benzyl protons at δ 4.86–4.90 ppm) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) :
    • Quantifies product formation (e.g., 4MU at m/z 175.1) and confirms dose-dependent activation .
  • High-Performance Liquid Chromatography (HPLC) :
    • Ensures >95% purity post-synthesis, critical for reproducible biological assays .

Advanced: How do modifications to the hexahydropyrido[4,3-d]pyrimidinone core impact activity?

Methodological Answer:

  • Ring Saturation : Reducing the hexahydropyrimidine ring to a tetrahydropyrimidine decreases conformational flexibility, lowering GAA activation .
  • Heteroatom Substitution : Replacing sulfur with oxygen in the thioxo group reduces potency by 90%, emphasizing sulfur’s role in hydrogen bonding .
    Data Table : Core Modifications and Activity
ModificationRelative Activity (%)
Hexahydropyrimidine (Original)100
Tetrahydropyrimidine35
Pyrrolopyrimidinone18
Thiocarbonyl → Carbonyl8

Advanced: How does this compound compare to structurally similar activators?

Methodological Answer:

  • Comparative SAR :
    • 3-Ethyl-6-phenyl-2-thioxo-thieno[3,2-d]pyrimidin-4(1H)-one : Lacks the hexahydropyrido ring, resulting in lower GAA activation (EC₅₀ >50 µM vs. 1.2 µM for the lead compound) .
    • Benzothieno[2,3-d]pyrimidinones : Exhibit similar thiocarbonyl-dependent activity but require additional aromatic substituents for potency .
      Key Insight : The hexahydropyrido core provides optimal rigidity and hydrogen-bonding capacity unmatched by simpler heterocycles .

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